2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2,4-dimethoxyphenyl)acetamide
Description
Historical Development of Indole Sulfonamide Chemistry
The convergence of indole and sulfonamide pharmacophores represents a strategic milestone in medicinal chemistry. Sulfonamides first gained prominence in the 1930s as antibacterial agents, while indole derivatives emerged later as privileged structures in drug discovery due to their resemblance to tryptophan and serotonin. The intentional fusion of these motifs began in the 1990s, driven by the need to develop isoform-selective carbonic anhydrase inhibitors. Early work demonstrated that appending sulfonamide groups to position 3 of the indole nucleus created potent inhibitors of tumor-associated hCA IX/XII isoforms while maintaining low affinity for off-target cytosolic isoforms. Subsequent decades saw systematic exploration of substitution patterns, with methanesulfonyl groups proving particularly effective at balancing membrane permeability and enzyme-binding kinetics.
Significance of Indole-Sulfonamide Scaffolds in Medicinal Chemistry
Indole-sulfonamide hybrids occupy a unique chemical space that enables dual modulation of enzymatic and receptor targets. Key advantages include:
- Three-dimensional complexity : The indole core provides a rigid scaffold for spatial orientation of sulfonamide pharmacophores.
- Dual hydrogen-bonding capacity : The sulfonamide group acts as a zinc-binding motif in enzyme active sites, while indole NH participates in π-cation interactions.
- Tunable pharmacokinetics : Methoxy and halogen substituents enable precise adjustment of logP values (typically 2.1–3.8) for optimal tissue distribution.
Recent studies highlight their therapeutic versatility, with derivatives demonstrating antitubulin, antimicrobial, and antiglaucoma activities.
Research Context of 2-{3-[(2-Chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2,4-dimethoxyphenyl)acetamide
This compound exemplifies third-generation indole-sulfonamides designed for enhanced target engagement. Structural innovations include:
- Position 3 substitution : The 2-chlorophenylmethanesulfonyl group increases steric bulk compared to simpler methylsulfonyl analogs, potentially improving selectivity for hydrophobic enzyme pockets.
- N1-acetamide linkage : The 2,4-dimethoxyphenylacetamide side chain introduces hydrogen-bond acceptors absent in earlier urea-based derivatives.
Preliminary molecular modeling suggests the chlorine atom participates in halogen bonding with backbone carbonyls, while methoxy groups stabilize ligand-receptor complexes through van der Waals interactions.
Structural Classification within Indole-Based Sulfonamides
The compound belongs to the 3-sulfonoylindole subclass, distinguished by sulfonamide groups at position 3 of the indole ring. Comparative analysis reveals three critical structural determinants:
This derivative’s 2-chlorophenylmethanesulfonyl group represents an evolution from first-generation methylsulfonyl analogs, offering improved isoform selectivity through enhanced hydrophobic interactions.
Current Research Objectives and Significance
Ongoing investigations prioritize three objectives:
- Target deconvolution : Determining whether the compound’s activity stems from carbonic anhydrase inhibition (like earlier indole-sulfonamides) or novel mechanisms such as tubulin polymerization disruption.
- Structure-activity relationship (SAR) optimization : Systematically varying the chlorophenyl and dimethoxyphenyl substituents to map their contributions to potency.
- Prodrug development : Exploring esterification of the acetamide carbonyl to enhance oral bioavailability.
These efforts aim to establish whether 3-sulfonoylindoles with complex aryl side chains represent a viable path toward next-generation anticancer or antimicrobial agents.
Properties
IUPAC Name |
2-[3-[(2-chlorophenyl)methylsulfonyl]indol-1-yl]-N-(2,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O5S/c1-32-18-11-12-21(23(13-18)33-2)27-25(29)15-28-14-24(19-8-4-6-10-22(19)28)34(30,31)16-17-7-3-5-9-20(17)26/h3-14H,15-16H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPQDPKOMJORJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2,4-dimethoxyphenyl)acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the indole derivative with (2-chlorophenyl)methanesulfonyl chloride under basic conditions.
Attachment of the Acetamide Group: The final step involves the reaction of the sulfonyl-indole derivative with 2,4-dimethoxyphenylacetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the indole ring or the acetamide group.
Reduction: Reduced forms of the sulfonyl group or the indole ring.
Substitution: Substituted derivatives at the sulfonyl group.
Scientific Research Applications
2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2,4-dimethoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-chlorophenyl methanesulfonyl chloride: A precursor in the synthesis of the target compound.
2,4-dimethoxyphenylacetic acid: Another precursor used in the synthesis.
Indole derivatives: Compounds with similar indole structures but different substituents.
Uniqueness
2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2,4-dimethoxyphenyl)acetamide is unique due to its combination of an indole ring, a sulfonyl group, and a dimethoxyphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Biological Activity
The compound 2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2,4-dimethoxyphenyl)acetamide is a notable member of the indole-based sulfonamide derivatives, which have garnered attention in medicinal chemistry for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 470.98 g/mol. The structure features an indole ring, a methanesulfonyl group, and an acetamide moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H23ClN2O5S |
| Molecular Weight | 470.98 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. The indole structure is known for its capacity to modulate enzyme activities and receptor interactions.
- Enzyme Inhibition : The methanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzymatic activities that are crucial in disease pathways.
- Receptor Modulation : The compound may bind to specific receptors, altering their signaling pathways and contributing to therapeutic effects.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells by interfering with critical cellular pathways.
- Anti-inflammatory Properties : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
- Neuroprotective Effects : There is evidence indicating potential benefits in neurodegenerative conditions through modulation of neuroinflammatory processes.
Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to apoptosis induction via the mitochondrial pathway.
Study 2: Anti-inflammatory Activity
In an animal model of inflammation, administration of the compound resulted in a marked decrease in edema and inflammatory markers compared to control groups. This suggests its potential as an anti-inflammatory agent.
Study 3: Neuroprotection
Research on neuroprotective effects indicated that the compound could mitigate oxidative stress-induced neuronal damage in vitro. This was evidenced by decreased levels of reactive oxygen species (ROS) and enhanced cell survival rates.
Q & A
Q. Analytical Monitoring :
- TLC for intermediate purity (Rf comparison) .
- NMR spectroscopy to confirm indole functionalization and final structure .
- HPLC for final purity assessment (>95%) .
Which spectroscopic and chromatographic methods are most effective for characterizing the compound and ensuring purity?
Basic Research Question
A multi-technique approach is recommended:
- 1H/13C NMR : Assigns proton environments (e.g., sulfonyl and dimethoxyphenyl groups) and confirms stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion) .
- HPLC-PDA : Assesses purity and detects trace impurities using UV absorption profiles .
- FT-IR : Identifies functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹) .
Data Interpretation : Cross-validate spectral data with computational predictions (e.g., PubChem’s NMR shift tools) .
How can researchers design experiments to evaluate the compound’s potential as a kinase inhibitor in cancer research?
Advanced Research Question
Step 1: In Vitro Screening
- Kinase inhibition assays : Use recombinant kinases (e.g., EGFR, VEGFR) with ATP-Glo™ luminescence kits to measure IC50 values .
- Cell viability assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT or CellTiter-Glo® .
Q. Step 2: Mechanism of Action
- Western blotting : Assess phosphorylation levels of downstream targets (e.g., ERK, AKT) .
- Molecular docking : Perform in silico studies (AutoDock Vina) to predict binding modes to kinase active sites .
Q. Step 3: Selectivity Profiling
- Screen against a kinase panel (e.g., Eurofins KinaseProfiler®) to identify off-target effects .
What strategies are recommended for analyzing discrepancies between in vitro and in vivo efficacy data?
Advanced Research Question
Common discrepancies arise from metabolic instability or poor bioavailability. Methodological solutions include:
- Pharmacokinetic (PK) Studies :
- Measure plasma half-life (t1/2) and Cmax in rodent models via LC-MS .
- Compare in vitro metabolic stability (e.g., liver microsomal assays) with in vivo clearance rates .
- Formulation Optimization :
- Use solubilizing agents (e.g., cyclodextrins) or lipid nanoparticles to enhance bioavailability .
- Tissue Distribution Studies :
- Quantify compound levels in target organs (e.g., tumors) using radiolabeled analogs .
What methodologies are employed in structure-activity relationship (SAR) studies to enhance the compound’s biological activity?
Advanced Research Question
Step 1: Analog Synthesis
- Modify substituents:
- Replace 2-chlorophenyl with fluorophenyl to assess halogen effects .
- Vary methoxy groups on the phenylacetamide for steric/electronic tuning .
Q. Step 2: Biological Testing
- Test analogs in kinase inhibition and cytotoxicity assays (see FAQ 3) .
Q. Step 3: Computational Analysis
- Perform QSAR (Quantitative SAR) using MOE or Schrödinger to correlate structural features with activity .
Q. Key Findings :
- Electron-withdrawing groups on the sulfonyl moiety enhance kinase affinity .
- Bulkier substituents on the indole nitrogen reduce metabolic degradation .
How to evaluate the compound’s pharmacokinetic properties and metabolic stability in preclinical models?
Advanced Research Question
In Vitro Assays :
- Microsomal stability : Incubate with liver microsomes (human/rodent) and measure remaining compound via LC-MS/MS .
- CYP450 inhibition : Screen for interactions using fluorogenic substrates (e.g., CYP3A4) .
Q. In Vivo Studies :
- Dose escalation : Administer 10–100 mg/kg orally or intravenously in rodents; collect plasma at timed intervals .
- Tissue Penetration : Use MALDI imaging to map distribution in tumors .
Q. Data Analysis :
- Calculate AUC (Area Under Curve), t1/2, and bioavailability (F%) using WinNonlin® .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
